Home > Products > Screening Compounds P65761 > N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide
N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide - 1798521-84-2

N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide

Catalog Number: EVT-3124913
CAS Number: 1798521-84-2
Molecular Formula: C18H21NO3
Molecular Weight: 299.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Venetoclax is a small molecule Bcl-2 inhibitor. [ [], []] It is used in the treatment of several blood cancers by inducing apoptosis in cells overexpressing Bcl-2. [ [], [], []]

Molecular Structure Analysis

Venetoclax possesses several ring structures, including a piperazine ring, a tetrahydropyran ring, and a pyrrolopyridine ring. [ []] A key structural feature highlighted in paper [] is the presence of a bridge structure within the molecule. This bridge is formed by the carbon side of the central C(O)-NH-SO2 group connecting to either a piperidinyl, piperazinyl, or phenyl group. [ []] Additionally, a phenyl group is attached to each carbon and sulfur atom of the C(O)-NH-SO2 group. The phenyl group on the sulfur atom side is further substituted with a nitro group and an NH-CH2(tetrahydro-2H-pyran-4-yl or cyclohexyl) group. [ []]

Chemical Reactions Analysis

Venetoclax undergoes oxidation under oxidative stress conditions, leading to the formation of potential impurities, including Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). [ []] VNO is formed via oxidation of the piperazine nitrogen, and it further undergoes [, ] Meisenheimer rearrangement to form VHA. [ []]

Mechanism of Action

Venetoclax acts as a potent and highly selective inhibitor of Bcl-2. [ [], [], []] Bcl-2 is an anti-apoptotic protein that promotes cell survival by preventing apoptosis. [ [], []] Venetoclax binds to Bcl-2, neutralizing its anti-apoptotic function and thus promoting apoptosis in cells that overexpress Bcl-2. [ [], [], []] Paper [] highlights the significance of its selectivity for Bcl-2 over other members of the Bcl-2 family, such as Bcl-xl, which translates to a favorable safety profile with lower required doses. [ []]

Applications
  • Investigating the role of Bcl-2 in Cancer: Venetoclax serves as a valuable tool for researchers studying the role of Bcl-2 in the development, progression, and resistance of various cancers. [ []]
  • Development of Novel Cancer Therapies: The success of Venetoclax in treating hematological malignancies has paved the way for the development of other Bcl-2 inhibitors as potential cancer therapies. [ []]
  • Understanding Apoptosis Regulation: Venetoclax helps researchers explore the intricate mechanisms of apoptosis regulation and its implications in cancer therapy. [ []]
Future Directions
  • Expanding Clinical Applications: Exploring the potential of Venetoclax in treating solid tumors and other types of cancers beyond hematological malignancies. [ []]
  • Overcoming Resistance: Investigating mechanisms of resistance to Venetoclax and developing strategies to overcome this resistance. [ []]
  • Combination Therapies: Evaluating the effectiveness of combining Venetoclax with other anticancer agents, such as type II anti-CD20 antibodies, to enhance therapeutic outcomes. [ []]

Venetoclax

Compound Description: Venetoclax (4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide) is a potent BCL-2 inhibitor used for the treatment of various blood cancers. Studies have focused on its oxidative impurities and metabolism in humans, identifying unusual metabolites like M27.

RAF709

Compound Description: RAF709 (N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide) is a potent, selective, and efficacious B/C RAF inhibitor developed to target RAS mutant cancers. , It exhibits good solubility and potent cellular activity, suppressing pMEK and proliferation in KRAS mutant tumor cell lines.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (VNO)

Compound Description: VNO is identified as a potential oxidative impurity of Venetoclax. It is formed during the oxidative stress degradation of venetoclax.

Dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one

Compound Description: Dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one is a dihydro-2H-pyran-3(4H)-one derivative synthesized from a 5,6-dihydro-2H-pyran-2-yl ethyl carbonate precursor. It serves as a key intermediate in the synthesis of various tetrahydro-2H-pyran derivatives, including 3-(aminomethyl)tetrahydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol and 6-(p-methoxyphenyl)-6-methyl-7-oxa-1,3-diazaspiro[4,5]decane-2,4-dione.

4-[5-fluoro-2,6-dioxo-3-(tetrahydro-furan-2-yl)-3,6-dihydro-2H-pyrimidin-1-ylmethyl]-N-hydroxy-benzamide (Compound 6)

Compound Description: Compound 6 is a pyrimidinedione derivative that exhibits potent antiproliferative activity and apoptosis induction by cleaving caspase and PARP. It selectively inhibits HDAC6 (IC50 = 12.4 nM) over HDAC1 (IC50 = 1710 nM) and HDAC2 (IC50 = 5500 nM).

Properties

CAS Number

1798521-84-2

Product Name

N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-N-(oxan-4-yl)benzamide

Molecular Formula

C18H21NO3

Molecular Weight

299.37

InChI

InChI=1S/C18H21NO3/c1-14-4-2-5-15(12-14)18(20)19(13-17-6-3-9-22-17)16-7-10-21-11-8-16/h2-6,9,12,16H,7-8,10-11,13H2,1H3

InChI Key

DFEZKWDKSGEDPX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CO2)C3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.